molecular formula C29H20FN3O2S B2704902 N-(4-Fluorophenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide CAS No. 866842-69-5

N-(4-Fluorophenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide

Número de catálogo: B2704902
Número CAS: 866842-69-5
Peso molecular: 493.56
Clave InChI: IVGHUGXQYHOVCB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-Fluorophenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide is a useful research compound. Its molecular formula is C29H20FN3O2S and its molecular weight is 493.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(4-Fluorophenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications based on available research.

The compound has a molecular formula of C30H23N3O2SC_{30}H_{23}N_3O_2S and a molecular weight of approximately 489.59 g/mol. Its structure includes a fluorinated phenyl group and a diazatetraphene moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate amines with acylating agents under controlled conditions. The method ensures high purity and yields suitable for biological testing.

Anticonvulsant Activity

Research has indicated that derivatives of phenylacetamides exhibit anticonvulsant properties. A study evaluated several N-phenylacetamide derivatives for their anticonvulsant activity in animal models, focusing on their efficacy in the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. The results suggested that compounds with specific substitutions, such as fluorine atoms, showed enhanced activity due to improved metabolic stability and central nervous system penetration .

Structure-Activity Relationship (SAR)

The incorporation of fluorine into the structure is particularly noteworthy. Fluorinated compounds often demonstrate increased lipophilicity, which can enhance their distribution in biological systems. The unique properties of fluorine can modulate the electronic characteristics of the molecule, potentially leading to improved interactions with biological targets .

Case Studies and Research Findings

  • Anticonvulsant Screening :
    • A series of N-phenylacetamides were synthesized and tested for anticonvulsant activity. The most active compounds exhibited protection in both MES and scPTZ tests at various doses (100 mg/kg and 300 mg/kg), indicating their potential as therapeutic agents for epilepsy .
  • Fluorine Substitution :
    • Research highlighted that fluorine substitution significantly affects the pharmacokinetics of the compound. Compounds with fluorine demonstrated not only enhanced lipophilicity but also prolonged action in vivo, suggesting that such modifications could be crucial for developing effective anticonvulsants .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTest UsedDose (mg/kg)Efficacy Observed
N-(4-Fluorophenyl)-2-acetamideAnticonvulsantMES100, 300Significant protection at both doses
N-(3-Chlorophenyl)-2-acetamideAnticonvulsantscPTZ100Moderate protection observed
Fluorinated derivativesEnhanced CNS penetrationVariousVariesIncreased efficacy compared to non-fluorinated analogs

Propiedades

IUPAC Name

N-(4-fluorophenyl)-2-[(14-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13,15-octaen-16-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20FN3O2S/c30-20-11-13-21(14-12-20)31-26(34)17-36-29-24-16-23-22-9-5-4-6-18(22)10-15-25(23)35-28(24)32-27(33-29)19-7-2-1-3-8-19/h1-15H,16-17H2,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGHUGXQYHOVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=CC=CC=C23)OC4=C1C(=NC(=N4)C5=CC=CC=C5)SCC(=O)NC6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.